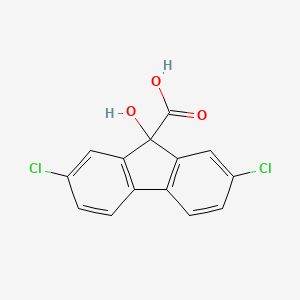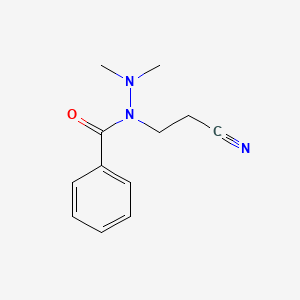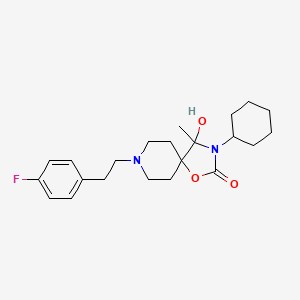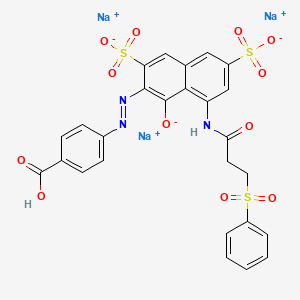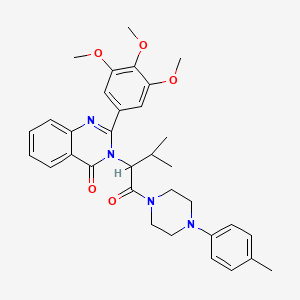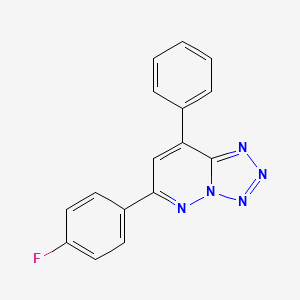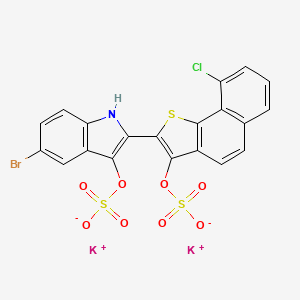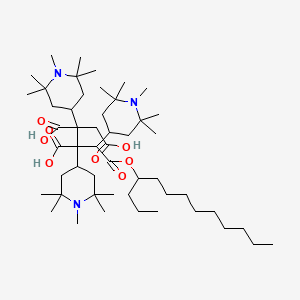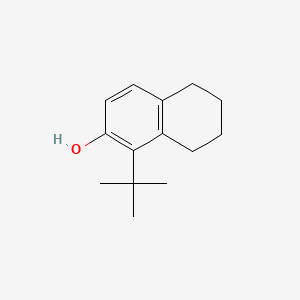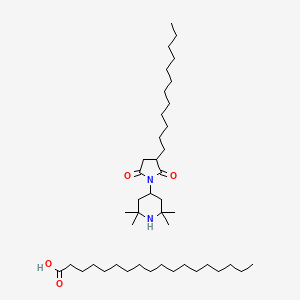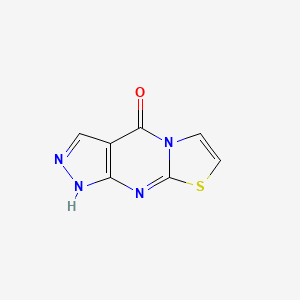
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which includes pyrazole, thiazole, and pyrimidine moieties. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable target for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyrazole and thiazole derivatives under acidic or basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols in solvents such as ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new C-N or C-S bonds, leading to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme activity and protein interactions.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of downstream targets essential for cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Shares the pyrazole and pyrimidine rings but lacks the thiazole moiety.
Thiazolo(3,2-a)pyrimidine: Contains the thiazole and pyrimidine rings but lacks the pyrazole moiety.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: A more complex structure with an additional triazole ring.
Uniqueness
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one is unique due to its fused ring structure that combines pyrazole, thiazole, and pyrimidine moieties. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
152423-06-8 |
|---|---|
Fórmula molecular |
C7H4N4OS |
Peso molecular |
192.20 g/mol |
Nombre IUPAC |
10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
InChI |
InChI=1S/C7H4N4OS/c12-6-4-3-8-10-5(4)9-7-11(6)1-2-13-7/h1-3H,(H,8,10) |
Clave InChI |
SUIKOQQKAJOJIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=NC3=C(C=NN3)C(=O)N21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



